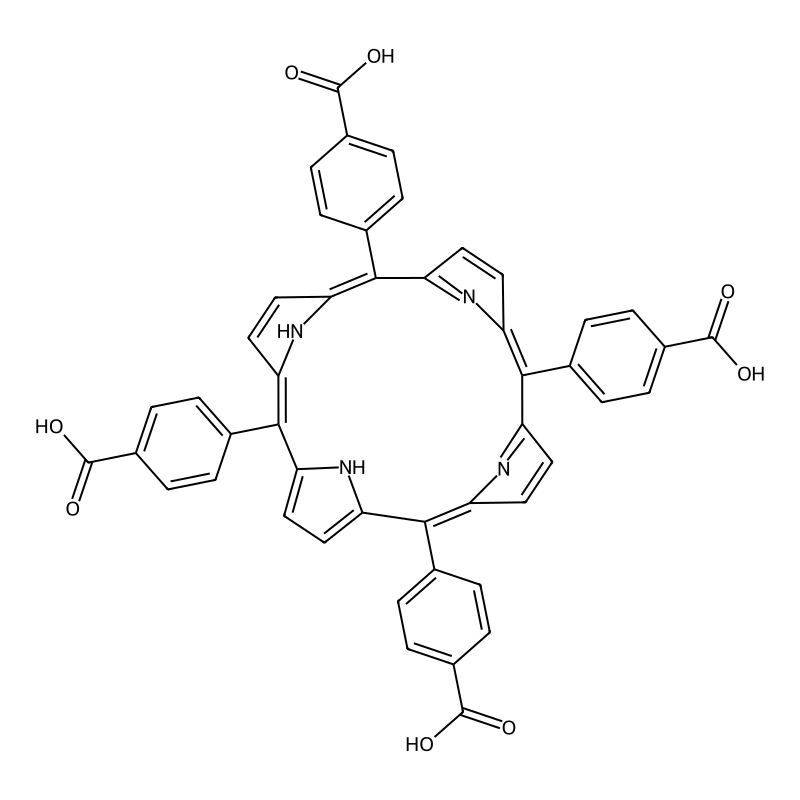

meso-Tetra(4-carboxyphenyl)porphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metal-Organic Frameworks (MOFs):

TCPP, due to its carboxy groups, is a valuable building block for the construction of Metal-Organic Frameworks (MOFs) []. These porous structures have applications in gas storage, separation, and catalysis. Researchers have synthesized a zirconium-based MOF using TCPP, which demonstrated efficient detection of cadmium (Cd(II)) and bromide (Br-) ions, making it a potential fluorescent sensor [].

DNA Methylation Detection:

TCPP's ability to interact with specific molecules has led to its exploration in biosensing applications. Researchers have developed a light-addressable potentiometric sensor using TCPP for DNA methylation detection []. This sensor has the potential to improve our understanding of epigenetics, which is the study of how genes are expressed without changes in the DNA sequence itself.

Cancer Research:

TCPP has been studied for its potential applications in cancer diagnosis and treatment. Studies have shown that TCPP can bind to CD320, a receptor protein found on cancer cells []. This finding suggests that TCPP may be useful for targeted cancer therapies. Additionally, research suggests that TCPP-based assays may have potential in early lung cancer detection [].

Other Applications:

TCPP has been explored in various other scientific research areas. Researchers have used it to produce supramolecular arrays on surfaces [] and as a photosensitizer for solar energy conversion []. These studies highlight the diverse potential applications of TCPP in scientific research.

Meso-Tetra(4-carboxyphenyl)porphine is a synthetic porphyrin compound characterized by its molecular formula and a molecular weight of approximately 790.8 g/mol. This compound features four carboxyphenyl substituents at the meso positions of the porphyrin ring, which enhances its solubility and reactivity in various chemical environments. Meso-Tetra(4-carboxyphenyl)porphine is notable for its ability to generate singlet oxygen upon light activation, making it a valuable compound in photodynamic therapy and other applications in biochemistry and materials science .

The mechanism of action of TCPP depends on its application. Here are two key examples:

- Metal Ion Detection: TCPP can act as a sensor for specific metal ions. When a suitable metal ion binds to the central cavity of TCPP, it alters the electronic properties of the molecule. This change can be measured through spectroscopic techniques, allowing for the detection of the metal ion.

- DNA Methylation Detection: Studies have shown that TCPP can interact with DNA methylation sites. The negatively charged carboxylate groups of TCPP are thought to bind to positively charged regions of methylated DNA. This interaction can be measured using electrochemical methods, providing a way to detect DNA methylation levels.

Meso-Tetra(4-carboxyphenyl)porphine exhibits significant biological activity, particularly in the context of cancer research. It has been shown to:

- Induce DNA damage through singlet oxygen generation, which is relevant for photodynamic therapy applications.

- Interact with cancer cells via clathrin-mediated endocytosis, suggesting potential uses in targeted drug delivery systems .

- Serve as a glucose sensor by binding to glucose oxidase, demonstrating its versatility beyond traditional biochemical applications.

The synthesis of meso-Tetra(4-carboxyphenyl)porphine typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions: The synthesis often starts with the condensation of pyrrole and aldehydes, followed by oxidation to form the porphyrin ring.

- Functionalization: The introduction of carboxyphenyl groups can be achieved through electrophilic aromatic substitution or direct coupling methods.

- Purification: The final product is purified using chromatographic techniques to achieve high purity levels suitable for research applications .

Meso-Tetra(4-carboxyphenyl)porphine has a wide range of applications, including:

- Photodynamic Therapy: Its ability to generate reactive oxygen species makes it useful for treating cancer through targeted light activation.

- Biosensing: It is employed as a sensor for biomolecules such as glucose due to its optical properties.

- Material Science: This compound is used in the development of organic photovoltaics and as a building block for metal-organic frameworks due to its structural versatility .

Research indicates that meso-Tetra(4-carboxyphenyl)porphine interacts with various biological molecules:

- It binds to DNA, promoting methylation and potentially influencing gene expression .

- Its interactions with lipid membranes have been studied to understand its cellular uptake mechanisms, particularly in cancer cells.

- The compound has been investigated for its role in enhancing electrochemical sensors by improving charge transfer processes .

Meso-Tetra(4-carboxyphenyl)porphine shares similarities with other porphyrin derivatives but exhibits unique properties due to its specific functional groups. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Meso-Tetra(3-carboxyphenyl)porphine | C48H30N4O8 | Different carboxy substituents affecting solubility |

| Meso-Tetra(4-sulfonatophenyl)porphine | C48H30N4O8S | Sulfonate groups enhance water solubility |

| Pt(II) Meso-Tetra(4-carboxyphenyl)porphine | C48H28N4O8Pt | Incorporation of platinum enhances photophysical properties |

| Meso-Tetra(4-hydroxyphenyl)porphine | C48H34N4O8 | Hydroxyl groups provide different reactivity |

These compounds illustrate the diversity within the porphyrin family while highlighting the unique characteristics of meso-Tetra(4-carboxyphenyl)porphine, particularly its functional versatility and biological activity.

TCPP emerged as a synthetic derivative of porphyrins, a class of macrocyclic compounds central to biological processes such as oxygen transport (via heme) and photosynthesis (via chlorophyll). While natural porphyrins like hematoporphyrin were first isolated in the 19th century, synthetic analogs like TCPP gained prominence in the late 20th century due to tailored functionalization. The introduction of carboxy groups at the meso positions of the porphyrin core enabled coordination with metal ions and integration into supramolecular architectures, addressing limitations in natural porphyrins’ solubility and stability.

Early studies focused on TCPP’s potential in analytical chemistry, including heavy metal detection via UV-Vis spectroscopy and HPLC-based metal analysis. By the 2010s, its role in MOFs became pivotal, driven by the need for porous materials with tunable optical and catalytic properties. Notably, TCPP-based MOFs demonstrated fluorescence sensing capabilities for Cd²⁺ and Br⁻ ions, leveraging the compound’s π-conjugated system for optical signaling.

Structural Features and Functional Versatility

Molecular Architecture and Functional Groups

TCPP’s structure comprises a planar porphyrin macrocycle substituted with four 4-carboxyphenyl groups at the meso positions (C₁₀, C₁₅, C₂₀, C₅). Key structural and chemical properties include:

The carboxylic acid groups facilitate self-assembly with metal ions (e.g., Zr⁴⁺, Pb²⁺) to form MOFs, while the porphyrin core enables π-π stacking and optoelectronic interactions.

Coordination Chemistry and Metal Complexes

TCPP’s ability to coordinate with transition metals has been extensively explored:

- Zirconium-based MOFs: TCPP ligands bind Zr⁴⁺ clusters via carboxylate bridges, forming 3D frameworks for gas storage and catalysis.

- Platinum(II) Complexes: Pt(II)-TCPP derivatives exhibit enhanced stability and are used in photodynamic therapy (PDT) due to their singlet oxygen generation.

- Copper(II) and Nickel(II) Adducts: Metalated TCPP variants show altered fluorescence properties, enabling applications in ion sensing.

Current Research Landscape and Academic Interest

Metal-Organic Frameworks (MOFs) and Sensing Applications

TCPP-based MOFs have dominated recent research due to their tunable porosities and luminescent properties:

Recent advancements include the development of TiO₂/TCPP/chitosan nanoparticles, which combine photocatalysis with biocompatibility for wound healing applications.

Biomedical Applications: Cancer and Genotoxicity

TCPP’s interaction with cancer cells has revealed novel mechanistic insights:

- CD320 Receptor Binding: TCPP enters cancer cells via CD320-mediated endocytosis, competing with cobalamin/transcobalamin II complexes. This interaction enhances its accumulation in malignant tissues, offering diagnostic potential.

- Genotoxic Effects: At concentrations ≥30 μg/mL, TCPP induces micronuclei formation in human lymphocytes, raising concerns about long-term exposure risks.

Environmental and Industrial Relevance

While TCPP’s industrial use is limited, its structural analogs (e.g., tris(chloropropyl) phosphate) are widely used flame retardants. However, TCPP itself has been studied for environmental toxicity:

- Algal Growth Inhibition: TCPP disrupts freshwater and marine algal species, with Chlorococcum sp. being the most sensitive.

- Antibacterial Photodynamic Therapy: TCPP-sensitized TiO₂ nanoparticles eliminate Gram-positive and Gram-negative bacteria under visible light, offering antibiotic-independent solutions.

Structural and Functional Diversification

Derivatives and Functionalized Analogues

TCPP’s carboxylic acid groups enable chemical modifications to tailor properties:

Supramolecular and Hybrid Materials

TCPP’s π-conjugated system facilitates assembly with:

- Au(111) Surfaces: Self-assembled monolayers with meso-tetrakis(4-dimethylamino)porphine create supramolecular arrays for optoelectronic studies.

- Chitosan Polymers: Hydrophilic coatings improve nanoparticle dispersion and biocompatibility in PDT.

Synthesis and Characterization

Synthetic Routes

TCPP is synthesized via the Rothemund reaction, involving cyclization of 4-carboxybenzaldehyde and pyrrole under acidic conditions. Metalated variants are prepared by refluxing TCPP with metal salts (e.g., CuCl₂, PtCl₂) in organic solvents.

Spectroscopic and Structural Analysis

Key characterization techniques include:

meso-Tetra(4-carboxyphenyl)porphine serves as an exceptional structural linker in Metal-Organic Framework construction due to its unique molecular architecture and versatile coordination capabilities [2]. The compound features a central porphyrin macrocycle with four carboxyphenyl substituents positioned at the meso positions, providing tetratopic connectivity with Schläfli symbol 4 [2] [3]. The four carboxylic acid groups facilitate strong binding with metal ions through carboxylate coordination, enabling the formation of highly stable framework structures .

The structural properties that make meso-Tetra(4-carboxyphenyl)porphine an ideal linker include its large molecular size of approximately 2.5 nanometers, which facilitates the generation of mesoporous frameworks with substantial pore volumes [2]. The rigid planar structure of the porphyrin core provides structural integrity while the peripheral carboxylate groups offer multiple coordination modes, including monodentate, bidentate, and bridging configurations [3] [5]. This versatility allows for the construction of diverse framework topologies and architectures.

The coordination chemistry of meso-Tetra(4-carboxyphenyl)porphine involves the deprotonation of carboxylic acid groups to form carboxylate anions that coordinate to metal nodes [3]. The tetrahedral arrangement of the carboxylate groups enables the formation of three-dimensional networks with various connectivity patterns, ranging from 6-connected to 12-connected nodes depending on the metal cluster geometry [6] [7]. The extended aromatic system provides additional stability through π-π stacking interactions between adjacent porphyrin rings in the framework structure [2].

Zirconium-based meso-Tetra(4-carboxyphenyl)porphine Metal-Organic Frameworks (Porous Coordination Network-222, Porous Coordination Network-223, Porous Coordination Network-224, Porous Coordination Network-225)

Zirconium-based meso-Tetra(4-carboxyphenyl)porphine Metal-Organic Frameworks represent one of the most extensively studied and structurally diverse families of porphyrinic frameworks [6] [7] [8]. The Porous Coordination Network-222 features an 8-connected csq topology constructed from hexanuclear zirconium clusters Zr6(μ3-OH)8 and meso-Tetra(4-carboxyphenyl)porphine linkers [7] [9]. This framework exhibits exceptional thermal stability up to 400°C and remarkable chemical stability across a wide pH range from 0 to 12 [5]. The structure contains large mesoporous channels with diameters of approximately 36 Å and demonstrates Brunauer-Emmett-Teller surface areas reaching 2260 m²/g [10].

Porous Coordination Network-223 displays a hexagonal shp topology formed through 12-connected zirconium nodes Zr6(μ3-O)4(μ3-OH)4 linked by meso-Tetra(4-carboxyphenyl)porphine ligands [11] [12]. The framework exhibits unique hexagonal symmetry with pore dimensions of approximately 25 Å diameter [6]. Mechanochemical synthesis approaches have demonstrated the ability to selectively produce phase-pure Porous Coordination Network-223 through controlled reaction conditions, highlighting the importance of synthetic methodology in achieving desired topologies [11] [13].

Porous Coordination Network-224 represents a 6-connected she topology constructed from Zr6(μ3-O)4(μ3-OH)4 clusters and meso-Tetra(4-carboxyphenyl)porphine linkers [7] [14]. This framework demonstrates exceptional performance in oxygen sensing applications, with luminescence quenching constants reaching 0.45 kPa⁻¹ [6]. The structure features smaller pore openings compared to other members of the series, with dimensions of approximately 15 Å, contributing to its selective sensing capabilities [6] [15].

Porous Coordination Network-225 exhibits an 8-connected sqc topology formed from zirconium clusters and meso-Tetra(4-carboxyphenyl)porphine linkers [7]. The framework features square-shaped channels with pore dimensions of approximately 20 Å diameter [7]. The unique topology provides distinct adsorption characteristics and catalytic properties compared to other members of the Porous Coordination Network series [16].

| Framework | Topology | Zr Node | Connectivity | Surface Area (m²/g) | Pore Size (Å) | Stability |

|---|---|---|---|---|---|---|

| PCN-222 | csq | Zr6(μ3-OH)8 | 8-connected | 2260 | 36 | pH 0-12 |

| PCN-223 | shp | Zr6(μ3-O)4(μ3-OH)4 | 12-connected | ~1800 | ~25 | High thermal |

| PCN-224 | she | Zr6(μ3-O)4(μ3-OH)4 | 6-connected | ~800 | ~15 | Water stable |

| PCN-225 | sqc | Zr6(μ3-O)4(μ3-OH)4 | 8-connected | ~1500 | ~20 | Chemical stable |

Aluminum-based meso-Tetra(4-carboxyphenyl)porphine Metal-Organic Frameworks

Aluminum-based meso-Tetra(4-carboxyphenyl)porphine Metal-Organic Frameworks have emerged as promising materials combining the unique properties of porphyrin ligands with the robust coordination chemistry of aluminum nodes [17] [18]. These frameworks typically exhibit two-dimensional nanosheet morphologies with exceptional water stability and broad visible light harvesting capabilities [17] [18]. The aluminum nodes form strong Al-O coordination bonds with the carboxylate groups of meso-Tetra(4-carboxyphenyl)porphine, resulting in frameworks with good chemical stability and moderate thermal stability up to 400°C [17].

The synthesis of aluminum-based meso-Tetra(4-carboxyphenyl)porphine frameworks involves hydrothermal methods with careful control of reaction conditions to achieve desired morphologies [17] [18]. The formation of two-dimensional nanosheets occurs through surfactant-assisted synthesis, where molecules such as polyvinylpyrrolidone control the anisotropic growth of framework crystals [18] [19]. The resulting nanosheets exhibit hierarchical porous structures with surface areas ranging from 500 to 1200 m²/g and demonstrate excellent stability in aqueous environments [18] [20].

These aluminum-based frameworks show remarkable photocatalytic activity for chromium(VI) reduction, with catalytic rates reaching 0.658 mg·L⁻¹·min⁻¹ under sonophotocatalytic conditions [17]. The combination of photochemistry and sonochemistry enhances the transfer of photogenerated electrons, improving overall catalytic performance [17]. The frameworks also demonstrate potential applications in sonodynamic cancer therapy, where the generation of reactive oxygen species under ultrasound treatment provides therapeutic efficacy [18].

Copper-based meso-Tetra(4-carboxyphenyl)porphine Metal-Organic Frameworks

Copper-based meso-Tetra(4-carboxyphenyl)porphine Metal-Organic Frameworks represent a distinctive class of materials characterized by their unique electronic properties and diverse morphological architectures [21] [22] [23]. These frameworks typically form two-dimensional nanosheet structures through the coordination of copper nodes with meso-Tetra(4-carboxyphenyl)porphine linkers in a tetradentate fashion, resulting in square pyramidal paddlewheel secondary building units [22]. The copper centers exhibit mixed valence states, with typical distributions of 63% Cu²⁺ and 37% Cu⁺, contributing to enhanced electronic conductivity and optical properties [24].

The synthesis of copper-based meso-Tetra(4-carboxyphenyl)porphine frameworks can be achieved through multiple approaches, including solvothermal methods and electrochemical synthesis [21] [25]. Electrochemical synthesis offers superior control over framework formation, allowing for the creation of core-shell microstructures at room temperature under mild conditions [21]. The resulting frameworks demonstrate broad near-infrared absorption due to copper vacancies and defect structures, making them suitable for photothermal applications [24].

These copper-based frameworks exhibit exceptional performance in sensing applications, particularly for cyanide ion detection with high selectivity over other anions [22]. The frameworks show strong recognition properties for cyanide ions due to favorable solvation energies and coordination preferences of the copper centers [22]. Additionally, copper-based meso-Tetra(4-carboxyphenyl)porphine frameworks demonstrate significant photocatalytic activity for organic dye degradation and hexavalent chromium reduction, with conversion rates reaching 99.9% within 60 minutes under optimized conditions [23].

Other Metal Node-meso-Tetra(4-carboxyphenyl)porphine Combinations

Beyond zirconium, aluminum, and copper systems, meso-Tetra(4-carboxyphenyl)porphine forms stable Metal-Organic Frameworks with diverse metal nodes, each contributing unique properties and functionalities [26] [27] [28]. Cobalt-based meso-Tetra(4-carboxyphenyl)porphine frameworks demonstrate exceptional magnetic properties and photocatalytic activity [27] [29]. These frameworks typically adopt layered structures with strong magnetic coupling between cobalt centers, making them suitable for magnetic separation and catalytic applications [27].

Iron-based meso-Tetra(4-carboxyphenyl)porphine frameworks exhibit remarkable catalytic activity for carbon dioxide reduction and epoxidation reactions [9] [16]. The iron centers provide multiple oxidation states and coordination environments, enabling diverse catalytic transformations [26]. The frameworks demonstrate formate production rates up to 120.2 μmol g⁻¹ h⁻¹ under visible light irradiation, representing some of the highest activities reported for Metal-Organic Framework-based carbon dioxide reduction catalysts [16].

Manganese-based meso-Tetra(4-carboxyphenyl)porphine frameworks show unique self-assembly behavior and catalytic properties for alkene epoxidation with molecular oxygen [26]. The manganese centers adopt various coordination geometries, including square planar and trigonal bipyramidal configurations, contributing to framework diversity [26]. Lanthanide-based meso-Tetra(4-carboxyphenyl)porphine frameworks have been synthesized with controllable thickness, demonstrating thickness-dependent photocatalytic performance for organic transformations [30].

| Metal Node | Framework Type | Key Properties | Applications |

|---|---|---|---|

| Cobalt | 2D nanosheets | Magnetic, photocatalytic | Water treatment, separation |

| Iron | 3D frameworks | High catalytic activity | CO₂ reduction, epoxidation |

| Manganese | Various morphologies | Self-assembly, oxidation | Alkene epoxidation |

| Lanthanides | Controllable thickness | Tunable photocatalysis | Organic synthesis |

Two-Dimensional Nanosheets and Three-Dimensional Framework Architectures

The morphological diversity of meso-Tetra(4-carboxyphenyl)porphine Metal-Organic Frameworks encompasses both two-dimensional nanosheet structures and three-dimensional framework architectures, each offering distinct advantages for specific applications [18] [19] [30]. Two-dimensional nanosheets represent a particularly important class due to their high surface-to-volume ratios and accessible active sites [18] [19]. These structures are typically synthesized through surfactant-assisted methods, where controlling agents such as polyvinylpyrrolidone direct the anisotropic growth of framework crystals [19].

The formation of two-dimensional meso-Tetra(4-carboxyphenyl)porphine nanosheets involves the selective coordination of surfactant molecules to specific crystallographic planes, inhibiting growth along certain directions while promoting lateral expansion [19]. The resulting nanosheets exhibit thicknesses ranging from 15 to 30 nanometers and lateral dimensions of several micrometers [18] [30]. The high aspect ratio provides enhanced mass transport properties and improved accessibility of active sites compared to bulk three-dimensional frameworks [19].

Three-dimensional framework architectures of meso-Tetra(4-carboxyphenyl)porphine systems demonstrate exceptional structural stability and permanent porosity [7] [8]. These frameworks are constructed through the coordination of metal clusters with meso-Tetra(4-carboxyphenyl)porphine linkers, forming extended three-dimensional networks with various topologies [7] [8]. The three-dimensional architecture provides mechanical robustness and enables the formation of interconnected pore networks suitable for gas storage and separation applications [2] [5].

The choice between two-dimensional and three-dimensional architectures depends on the intended application and desired properties [19] [30]. Two-dimensional nanosheets excel in applications requiring high surface accessibility, such as catalysis and sensing, while three-dimensional frameworks are preferred for applications demanding structural stability and permanent porosity, such as gas storage and molecular sieving [18] [30].

Structural Diversity and Framework Topology

The structural diversity of meso-Tetra(4-carboxyphenyl)porphine Metal-Organic Frameworks is remarkable, encompassing numerous framework topologies that arise from different coordination modes and metal node geometries [11] [7] [31]. The fundamental topology of these frameworks is determined by the connectivity and symmetry of both the metal nodes and the meso-Tetra(4-carboxyphenyl)porphine linkers [31] [32]. The tetratopic nature of meso-Tetra(4-carboxyphenyl)porphine, combined with the variable connectivity of metal clusters, enables the formation of topologies ranging from simple square nets to complex three-dimensional architectures [7] [31].

Common topologies observed in zirconium-based meso-Tetra(4-carboxyphenyl)porphine frameworks include csq (square), ftw (framework type w), shp (square-hexagonal-prism), she (square-hexagonal-elongated), and sqc (square-coordinate) [11] [7] [12]. The csq topology, exemplified by Porous Coordination Network-222, features square-shaped channels formed by 8-connected nodes [7]. The ftw topology, found in Metal-Organic Framework-525, represents a highly connected network with 12-connected nodes and exceptional surface areas [10].

The emergence of novel topologies, such as the ztt topology in Porous Coordination Network-226, demonstrates the continued potential for discovering new structural motifs in meso-Tetra(4-carboxyphenyl)porphine frameworks [7] [8]. The ztt topology features unique zigzag zirconium chains rather than discrete clusters, representing a departure from traditional cluster-based frameworks [8]. This topology provides the highest density of active sites among reported porphyrinic frameworks, with densities reaching 5.91 × 10⁸ sites μm⁻³ [8].

Framework interpenetration and catenation represent additional structural phenomena that influence the properties of meso-Tetra(4-carboxyphenyl)porphine frameworks. Interpenetration occurs when multiple framework nets occupy the same space, typically reducing pore volume but increasing mechanical stability. The degree of interpenetration can be controlled through synthetic conditions, enabling the tuning of framework properties.

Stability and Porosity Characteristics

The stability and porosity characteristics of meso-Tetra(4-carboxyphenyl)porphine Metal-Organic Frameworks represent critical parameters that determine their practical applicability and performance in various applications [5]. These frameworks demonstrate exceptional stability profiles, particularly zirconium-based systems, which exhibit remarkable thermal stability up to 500°C and chemical stability across pH ranges from 0 to 12 [5] [8]. The high stability arises from the strong coordination bonds between metal nodes and carboxylate groups, combined with the rigid structure of the porphyrin backbone [5].

Thermal stability studies reveal that meso-Tetra(4-carboxyphenyl)porphine frameworks undergo decomposition through simultaneous disassembly and deaggregation processes. The decomposition temperature depends on the metal node type, with zirconium-based frameworks showing the highest thermal stability, followed by aluminum-based systems at intermediate temperatures, and copper-based frameworks at lower temperatures [17]. The presence of defects and framework interpenetration can influence thermal stability, with denser structures generally exhibiting enhanced thermal resistance.

The porosity characteristics of meso-Tetra(4-carboxyphenyl)porphine frameworks span a wide range, from microporous to mesoporous regimes [2] [7] [10]. Brunauer-Emmett-Teller surface areas range from 800 m²/g for compact structures to over 2600 m²/g for highly porous frameworks such as Metal-Organic Framework-525 [10]. Pore volumes typically range from 0.5 to 1.5 cm³/g, with pore diameters spanning from 15 to 40 Å depending on the framework topology and metal node geometry [7] [10].

Water stability represents a particularly important characteristic for practical applications [5] [18]. Zirconium-based meso-Tetra(4-carboxyphenyl)porphine frameworks demonstrate exceptional water stability due to the high charge density and strong Lewis acidity of zirconium nodes [5]. Aluminum-based frameworks also show good water stability, while copper-based systems require careful handling in aqueous environments [18] [23].

| Stability Parameter | Zr-TCPP Frameworks | Al-TCPP Frameworks | Cu-TCPP Frameworks |

|---|---|---|---|

| Thermal Stability (°C) | 400-500 | 300-400 | 250-350 |

| Chemical Stability | pH 0-12 | pH 2-10 | pH 4-9 |

| Water Stability | Excellent | Good | Moderate |

| Surface Area (m²/g) | 800-2620 | 500-1200 | 300-800 |

| Pore Volume (cm³/g) | 0.8-1.5 | 0.5-1.0 | 0.3-0.8 |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

General Manufacturing Information

Any of several physiologically active nitrogenous compounds occurring widely in nature ... made synthetically by passing an electric current through a mixture of ammonia, methane and water vapor /which/ may account for the original formation of chlorophyll and other porphyrins that have been essential factors in the origin of life... /Porphyrins/